molecular formula C32H31FN4O7 B601333 利奈唑胺杂质16 CAS No. 1798014-14-8

利奈唑胺杂质16

货号: B601333
CAS 编号: 1798014-14-8
分子量: 602.6 g/mol
InChI 键: PXLLNHVJMJPPPN-SZPZYZBQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linezolid Impurity 16, also known as Linezolid Diphthalimide, is an impurity in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of infections caused by aerobic Gram-positive bacteria . The chemical name of Linezolid Impurity 16 is 2,2’- (3,3’- (3-Fluoro-4-morpholinophenylazanediyl)bis (2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione . Its molecular formula is C32H31FN4O7 and the molecular weight is 602.6 .


Molecular Structure Analysis

The molecular structure of Linezolid Impurity 16 is characterized by its molecular formula C32H31FN4O7 . More detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies, which are not available in the retrieved data.

科学研究应用

与肠外营养的相容性

利奈唑胺杂质16: 已对其与肠外营养混合物的相容性进行了研究。这对于需要全肠外营养 (TPN) 并接受利奈唑胺敏感性感染治疗的重症监护室患者尤其重要。 将利奈唑胺添加到 TPN 混合物中可以减少血管通路处理,从而最大程度地降低导管相关感染的风险 {svg_1}.

稳定性研究

This compound的稳定性研究对于确保药物在各种储存条件下的有效性和安全性至关重要。 研究表明,利奈唑胺在 4–6 °C 下在整个研究持续时间内稳定,在 25 °C 下稳定长达 24 小时,这是施用 TPN 混合物所需的时长 {svg_2}.

抗菌活性

This compound 的抗菌活性已针对多种病原体进行了研究。它在治疗由耐药菌引起的感染方面显示出有效性,这对危重患者来说是一个重大风险。 杂质在增强利奈唑胺抗菌特性方面发挥的作用是研究的关键领域 {svg_3}.

高效液相色谱 (HPLC) 分析

开发用于定量利奈唑胺的 HPLC-UV 方法是一项重要的应用。该方法有助于使用体外 PK/PD 模型进行耐药性研究,并有助于指导临床环境中的剂量优化。 这些模型中模拟的利奈唑胺吸收和消除的精确控制对于了解药物的药效学至关重要 {svg_4}.

体外 PK/PD 模型

This compound: 用于体外 PK/PD 模型来模拟利奈唑胺的临床静脉注射剂量。这有助于观察其对临床分离的 MRSA 菌株的抗菌活性。 这些模型有助于开发新的给药方案,并了解药物在人体内的行为 {svg_5}.

纳米制剂开发

含有This compound的纳米制剂开发研究取得了可喜的结果。这些制剂对大肠杆菌、铜绿假单胞菌和金黄色葡萄球菌等病原体表现出显著的抗菌活性。 与游离利奈唑胺相比,纳米制剂的协同效应是药物递送系统的一项重大进步 {svg_6}.

作用机制

Target of Action

Linezolid, the parent compound of Linezolid Impurity 16, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, Linezolid disrupts the protein synthesis process, leading to a bacteriostatic effect against both enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .

Pharmacokinetics

Linezolid exhibits linear pharmacokinetics, supporting a twice-daily schedule for administration . It has an absolute oral bioavailability of 100%, meaning it can be fully absorbed when taken orally . This property makes Linezolid unique among antibiotics, as comparable antibiotics such as vancomycin can only be administered intravenously . No dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement .

Result of Action

The primary result of Linezolid’s action is the inhibition of bacterial growth and reproduction . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . This leads to the effective treatment of infections caused by these bacteria .

Action Environment

The action of Linezolid can be influenced by various environmental factors. For instance, the rise of Linezolid resistance has been widely observed both in clinical and non-clinical settings . The horizontal transfer of resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs . Therefore, the environment in which Linezolid is used can significantly influence its action, efficacy, and stability.

安全和危害

Linezolid, the parent compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes damage to organs through prolonged or repeated exposure . Specific safety and hazard data for Linezolid Impurity 16 are not available in the retrieved data.

未来方向

Linezolid and its impurities, including Linezolid Impurity 16, are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . The future directions of research could include further exploration of the properties of Linezolid Impurity 16 and its potential applications in pharmaceutical research and development.

属性

{ "Design of the Synthesis Pathway": "The synthesis of Linezolid Impurity 16 can be achieved through a multi-step process involving various reactions such as nitration, reduction, and cyclization.", "Starting Materials": [ "4-nitro-2-(trifluoromethyl)aniline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium nitrite", "Acetic acid", "Sulfuric acid", "Sodium nitrate", "Sodium sulfite", "Sodium chloride", "Sodium carbonate" ], "Reaction": [ "Step 1: Nitration - 4-nitro-2-(trifluoromethyl)aniline is reacted with a mixture of sulfuric acid and nitric acid to produce 4-nitro-2-(trifluoromethyl)-N-(4-nitrophenyl)aniline.", "Step 2: Reduction - The nitro group in the product obtained from step 1 is reduced to an amino group using sodium borohydride in the presence of hydrochloric acid.", "Step 3: Diazotization - The amino group obtained from step 2 is diazotized using sodium nitrite and hydrochloric acid to produce diazonium salt.", "Step 4: Cyclization - The diazonium salt obtained from step 3 is reacted with acetic acid and sodium acetate to produce the desired product, Linezolid Impurity 16." ] }

CAS 编号

1798014-14-8

分子式

C32H31FN4O7

分子量

602.6 g/mol

IUPAC 名称

2-[(2R)-3-(N-[(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C32H31FN4O7/c33-27-15-20(9-10-28(27)34-11-13-44-14-12-34)35(16-21(38)18-36-29(40)23-5-1-2-6-24(23)30(36)41)17-22(39)19-37-31(42)25-7-3-4-8-26(25)32(37)43/h1-10,15,21-22,38-39H,11-14,16-19H2/t21-,22+

InChI 键

PXLLNHVJMJPPPN-SZPZYZBQSA-N

手性 SMILES

C1COCCN1C2=C(C=C(C=C2)N(C[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O)F

规范 SMILES

C1COCCN1C2=C(C=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O)F

纯度

> 95%

数量

Milligrams-Grams

同义词

Linezolid Diphthalimide;  2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。